![molecular formula C12H5ClF6N2 B3039394 6-[3,5-Bis(trifluoromethyl)phenyl]-3-chloropyridazine CAS No. 1031928-92-3](/img/structure/B3039394.png)
6-[3,5-Bis(trifluoromethyl)phenyl]-3-chloropyridazine
Overview
Description
The “3,5-Bis(trifluoromethyl)phenyl” motif is a common structure in various organic compounds . It’s often used in the synthesis of pharmaceuticals and other organic compounds due to its unique properties .
Molecular Structure Analysis
The “3,5-Bis(trifluoromethyl)phenyl” motif has a molecular formula of C8H5BF6O2, an average mass of 257.926 Da, and a monoisotopic mass of 258.028687 Da .Chemical Reactions Analysis
Compounds with the “3,5-Bis(trifluoromethyl)phenyl” motif are involved in various organic transformations .Scientific Research Applications
Microwave-Assisted Synthesis and Bio-Evaluation
A study by Jha and Ramarao (2017) described the microwave-assisted synthesis of triazole-2,4-bis(trifluoromethyl) phenyl pyridine hybrids, utilizing 6-[3,5-bis(trifluoromethyl)phenyl]pyridin-3-ol as a precursor. These derivatives exhibited significant antibacterial and antifungal activities, comparable to standard drugs like Ciprofloxacin and Griseofulvin against specific pathogens (Jha & Ramarao, 2017).
NF-kappaB and AP-1 Gene Expression Inhibition
Palanki et al. (2000) investigated the structure-activity relationship of compounds including 6-[3,5-bis(trifluoromethyl)phenyl]-3-chloropyridazine as inhibitors of NF-kappaB and AP-1 gene expression. This study aimed at improving potential oral bioavailability and involved cell-based activity assessment and examination of gastrointestinal permeability (Palanki et al., 2000).
Synthesis of Novel Pyrazoline-based Scaffolds
Kiran et al. (2016) reported the synthesis of novel bis(1,2,3-triazoles) derivatives using this compound. These compounds were evaluated for their antibacterial and antioxidant activities, showing moderate effectiveness against certain bacterial strains and good radical scavenging activity (Kiran et al., 2016).
GC-ECD Determination in Herbicide Residue Analysis
Malissa et al. (1984) developed a method for determining residues of 3-phenyl-4-hydroxy-6-chloropyridazine, a metabolite of the herbicide Pyridate, in cereal matrices. This involved derivatisation into 3-phenyl-4,6-dichloropyridazine and measurement via Capillary-GC with EC-detection (Malissa et al., 1984).
Synthesis for NSAID Development
Husain et al. (2017) synthesized novel pyridazine derivatives for potential use as non-steroidal anti-inflammatory drugs (NSAIDs). This research involved evaluating analgesic and anti-inflammatory activities in experimental animals, indicating significant effects in these areas (Husain et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing the 3,5-bis(trifluoromethyl)phenyl motif, have been found to be involved in various pharmacological activities .
Mode of Action
Compounds with a similar 3,5-bis(trifluoromethyl)phenyl motif have been reported to activate substrates and stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding . This suggests that 6-[3,5-Bis(trifluoromethyl)phenyl]-3-chloropyridazine may interact with its targets in a similar manner.
Biochemical Pathways
It’s worth noting that compounds with the 3,5-bis(trifluoromethyl)phenyl motif are used extensively in promoting organic transformations , suggesting that this compound may also influence various biochemical pathways.
Result of Action
Compounds with a similar 3,5-bis(trifluoromethyl)phenyl motif have been found to exhibit numerous pharmacological activities , suggesting that this compound may have similar effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[3,5-bis(trifluoromethyl)phenyl]-6-chloropyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5ClF6N2/c13-10-2-1-9(20-21-10)6-3-7(11(14,15)16)5-8(4-6)12(17,18)19/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCOCQICNFECRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5ClF6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanenitrile](/img/structure/B3039312.png)
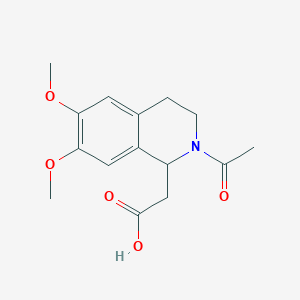
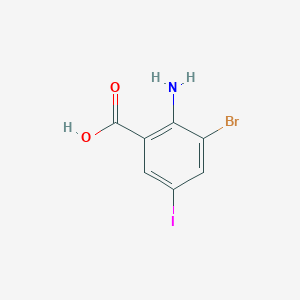
![N-[4-(2-Benzothiazolyl)phenyl]-1H-benzotriazole-1-acetamide](/img/structure/B3039317.png)
![[(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid](/img/structure/B3039318.png)
![3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoic acid](/img/structure/B3039319.png)
![4-[(Cyanomethyl)sulfonyl]-2-fluoroanisole](/img/structure/B3039321.png)
![1-[3-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-one](/img/structure/B3039322.png)
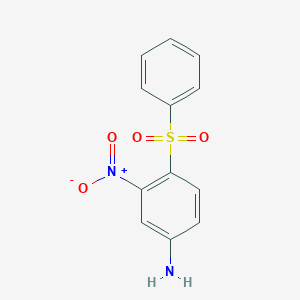
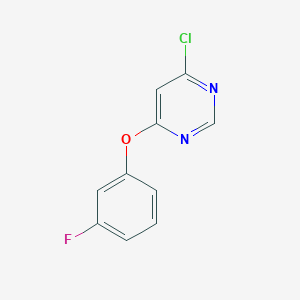
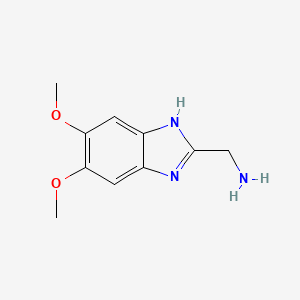

![6-(Carboxymethyl)-3-isopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3039331.png)
